molecular formula C22H19ClN2O2S2 B12053026 (3Z)-1-(2-chlorobenzyl)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-1-(2-chlorobenzyl)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B12053026
M. Wt: 443.0 g/mol
InChI Key: IBUWWVIOEPAQRT-HNENSFHCSA-N
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Description

(3Z)-1-(2-chlorobenzyl)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a thiazolidinone ring, an indole moiety, and a chlorobenzyl group. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-(2-chlorobenzyl)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting an appropriate isothiocyanate with an amino acid derivative under controlled conditions.

    Introduction of the Indole Moiety: The indole ring can be introduced through a cyclization reaction involving a suitable precursor.

    Attachment of the Chlorobenzyl Group: This step might involve a nucleophilic substitution reaction where the chlorobenzyl group is attached to the indole-thiazolidinone intermediate.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions might target the carbonyl groups in the compound.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Antimicrobial Activity: Studies might explore its effectiveness against various bacterial and fungal strains.

    Anti-inflammatory Properties: Potential use in reducing inflammation in biological systems.

Medicine

    Anticancer Research: Investigations into its ability to inhibit cancer cell growth.

    Drug Development: Potential as a lead compound for new therapeutic agents.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Pharmaceuticals: Development of new drugs and treatments.

Mechanism of Action

The mechanism of action of (3Z)-1-(2-chlorobenzyl)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one would depend on its specific biological target. For example:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with similar thiazolidinone rings.

    Indole Derivatives: Compounds featuring the indole moiety.

    Chlorobenzyl Compounds: Compounds with chlorobenzyl groups.

Uniqueness

The unique combination of the thiazolidinone ring, indole moiety, and chlorobenzyl group in (3Z)-1-(2-chlorobenzyl)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one might confer distinct biological activities and chemical properties not found in other compounds.

Properties

Molecular Formula

C22H19ClN2O2S2

Molecular Weight

443.0 g/mol

IUPAC Name

(5Z)-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H19ClN2O2S2/c1-13(2)11-25-21(27)19(29-22(25)28)18-15-8-4-6-10-17(15)24(20(18)26)12-14-7-3-5-9-16(14)23/h3-10,13H,11-12H2,1-2H3/b19-18-

InChI Key

IBUWWVIOEPAQRT-HNENSFHCSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)/SC1=S

Canonical SMILES

CC(C)CN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)SC1=S

Origin of Product

United States

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